Flutazolam

Übersicht

Beschreibung

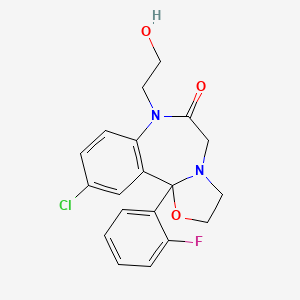

Flutazolam ist ein Benzodiazepin-Derivat, das in Japan erfunden wurde. Es wird hauptsächlich wegen seiner sedierenden, muskelrelaxierenden, antikonvulsiven und anxiolytischen Wirkungen eingesetzt. This compound ist bekannt für seine Potenz, die der von Diazepam ähnelt, aber es erzeugt eine ausgeprägtere Sedierung und eine beeinträchtigte Koordination . Es ist angezeigt zur Behandlung von Schlaflosigkeit und anderen damit verbundenen Zuständen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung der Oxazolobenzodiazepin-Struktur beinhalten. Die Synthese umfasst typischerweise die Reaktion eines Benzodiazepin-Vorläufers mit einem geeigneten Oxazol-Derivat unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie in der Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

Flutazolam primarily targets the GABA-A receptors in the central nervous system . These receptors are the major inhibitory neurotransmitter receptors in the brain, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound enhances the binding affinity of GABA to its receptors, specifically the GABA-A receptors, thereby increasing GABAergic activity . This interaction results in the opening of the chloride channel within the receptor, causing chloride influx and hyperpolarization . The hyperpolarization of the neuron makes it less likely to fire, thus producing an inhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the action of GABA on GABA-A receptors, this compound increases inhibitory neurotransmission, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic effects .

Pharmacokinetics

This compound is orally administered and is rapidly absorbed from the gastrointestinal tract . It is metabolized in the liver, and its major active metabolite is n-desalkylflurazepam, also known as norflurazepam . While this compound has a very short half-life of only 3.5 hours, n-desalkylflurazepam has a long half-life of between 47–100 hours . These properties impact the bioavailability and duration of action of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include sedation, muscle relaxation, anticonvulsant effects, and anxiolysis . These effects are a result of the enhanced GABAergic activity and the subsequent increase in inhibitory neurotransmission .

Biochemische Analyse

Biochemical Properties

Flutazolam, like other benzodiazepines, interacts with GABA type A receptors . The interaction with these receptors results in a rapid and weakly toxic symptomatic efficacy .

Cellular Effects

This compound influences cell function by interacting with GABA type A receptors, which are widely distributed in the cells of the nervous system . This interaction can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA type A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibition of neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Some benzodiazepines have a slow elimination rate, causing their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the most common side effects are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur .

Metabolic Pathways

This compound, like other benzodiazepines, is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine .

Transport and Distribution

This compound is distributed throughout the body after absorption. It is highly lipophilic, allowing it to cross cell membranes and distribute widely in lipid-rich tissues .

Subcellular Localization

This compound, like other benzodiazepines, primarily interacts with GABA type A receptors, which are located in the cell membrane . Therefore, its primary subcellular localization is at the cell membrane where these receptors are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flutazolam can be synthesized through a series of chemical reactions involving the formation of the oxazolobenzodiazepine structure. The synthesis typically involves the reaction of a benzodiazepine precursor with an appropriate oxazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flutazolam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am this compound-Molekül verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzodiazepinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten wie n-Desalkylflurazepam, das ein Hauptmetabolit von Flurazepam ist .

Wissenschaftliche Forschungsanwendungen

Flutazolam hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird zur Behandlung von Schlaflosigkeit, Angstzuständen und Muskelkrämpfen verwendet.

Industrie: Wird bei der Entwicklung neuer Benzodiazepin-Derivate mit verbesserten pharmakologischen Profilen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als Agonist an den Gamma-Aminobuttersäure-A-Rezeptoren (GABA-A-Rezeptoren) wirkt. Es bindet an die Benzodiazepin-Bindungsstellen an diesen Rezeptoren und verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA), was zu einem erhöhten Chloridionen-Einstrom und einer Hyperpolarisation von Neuronen führt. Dies führt zu den sedierenden, anxiolytischen und muskelrelaxierenden Wirkungen, die bei this compound beobachtet werden .

Vergleich Mit ähnlichen Verbindungen

Flutazolam ist eng verwandt mit anderen Benzodiazepinen wie Diazepam und Flurazepam. Es ist einzigartig in seiner Struktur und seinem pharmakokinetischen Profil:

Eigenschaften

IUPAC Name |

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSSTNVXWNLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023072 | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-91-9 | |

| Record name | Flutazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

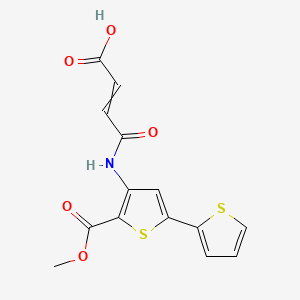

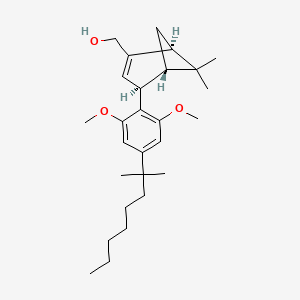

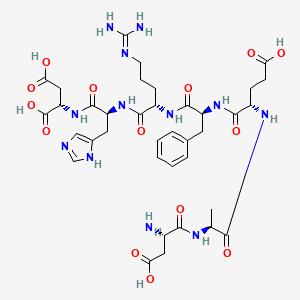

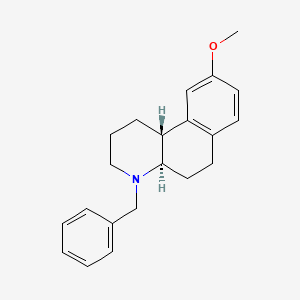

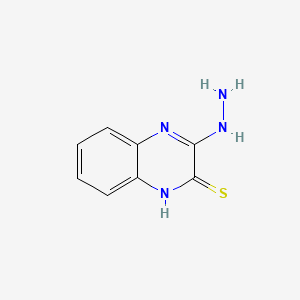

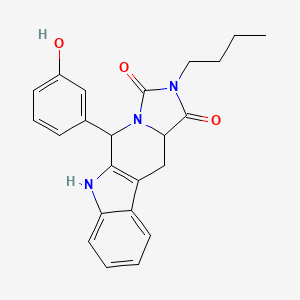

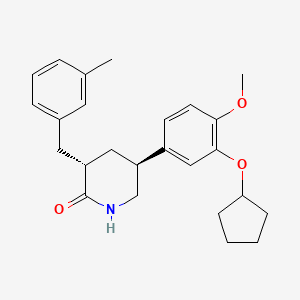

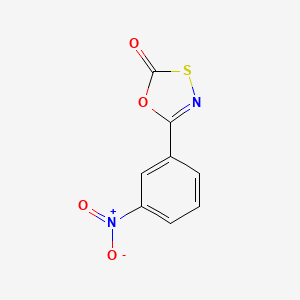

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)